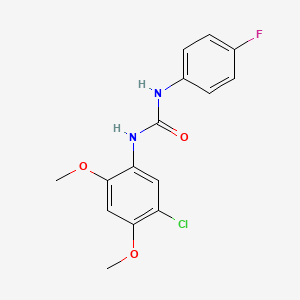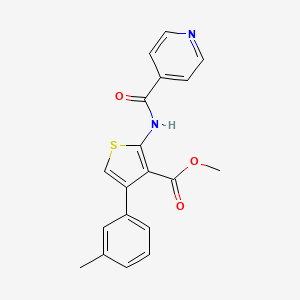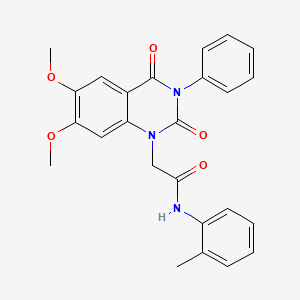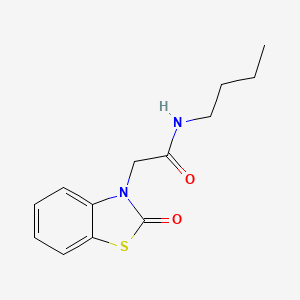
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that plays a crucial role in the transport of ions and water across epithelial membranes. CFTR mutations are associated with the development of cystic fibrosis, a genetic disorder that affects multiple organ systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Wirkmechanismus
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea inhibits CFTR-mediated chloride ion transport by binding to a specific site on the CFTR protein. The exact mechanism of action is not fully understood, but it is believed that N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea blocks the channel pore of CFTR and prevents the movement of chloride ions across the cell membrane. N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has been shown to be a reversible inhibitor of CFTR, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and physiological effects:
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has been shown to have several biochemical and physiological effects in various cell types. In airway epithelial cells, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can reduce the secretion of mucus and inflammatory cytokines, and improve the clearance of bacteria. In pancreatic cells, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can reduce the secretion of bicarbonate and digestive enzymes. In kidney cells, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can reduce the secretion of fluid and electrolytes. These effects are believed to be mediated by the inhibition of CFTR-mediated ion transport.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments. It is a specific inhibitor of CFTR, meaning that it does not affect other ion channels or transporters. It is also a reversible inhibitor, meaning that its effects can be easily controlled. However, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has several limitations. It is a small molecule inhibitor, which means that it may not be effective in all cell types or disease models. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea. One area of research is the development of more potent and selective inhibitors of CFTR. Another area of research is the optimization of the pharmacokinetic properties of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea, such as its solubility and bioavailability. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has potential applications in other diseases beyond cystic fibrosis, such as polycystic kidney disease and secretory diarrhea. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can inhibit CFTR-mediated chloride ion transport in various cell types, including airway epithelial cells. In vivo studies in animal models of cystic fibrosis have shown that N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can improve lung function and reduce inflammation. N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has also been studied for its potential applications in other diseases, such as polycystic kidney disease and secretory diarrhea.
Eigenschaften
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-13-8-14(22-2)12(7-11(13)16)19-15(20)18-10-5-3-9(17)4-6-10/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZAHAYOKRLTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777813.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4777814.png)
![2-(allylamino)-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4777823.png)
![2-(benzylthio)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4777829.png)



![methyl 1-(3-methoxypropyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4777865.png)


![N-(2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4777872.png)

![N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4777879.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4777890.png)